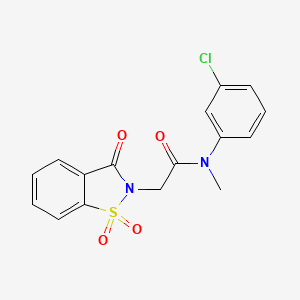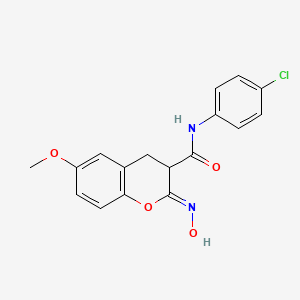
(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of chromane, which is a heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. It has a hydroxyimino group (-N=OH), a methoxy group (-OCH3), and a carboxamide group (-CONH2) attached to the chromane ring. Additionally, it has a 4-chlorophenyl group attached to the nitrogen of the carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromane ring, the introduction of the hydroxyimino, methoxy, and carboxamide groups, and the attachment of the 4-chlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxyimino, methoxy, carboxamide, and 4-chlorophenyl groups would likely have significant effects on the compound’s structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the hydroxyimino group could potentially undergo tautomerization to form a nitroso group, and the carboxamide group could participate in various reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Chemical Reactivity and Transformations
The study of chemical reactivity and transformations provides insight into the utility of various compounds in synthetic chemistry. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through isocyanate carboxamide intermediates highlights the versatility of specific chemical frameworks in the synthesis of complex molecules. This process, involving the reaction of imino compounds with m-chloroperbenzoic acid, showcases the potential pathways for the modification and utilization of compounds similar to (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide in the synthesis of quinazolinediones, which are of interest due to their biological activities (Azizian et al., 2000).
Polymer Science Applications
In polymer science, the development of optically active polyamides from L-tartaric acid showcases the relevance of specific carboxamide derivatives in creating materials with unique properties. By using L-tartaric acid as a starting material, a range of polyamides containing methoxy groups attached to the diacid repeating unit was synthesized. These materials exhibit high thermal stability and optical activity, underscoring the potential of carboxamide derivatives in the design of new polymeric materials (Bou et al., 1993).
Novel Syntheses and Characterizations
The synthesis and characterization of novel compounds is a key aspect of chemical research. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 4-chlorophenyl and methoxyphenyl variants, demonstrates the utility of these compounds in studying molecular structures through X-ray diffraction and other spectroscopic methods. This work contributes to the understanding of molecular conformations and interactions, which is crucial for the development of compounds with specific properties (Özer et al., 2009).
Ring Transformation Studies
Research on ring transformations of chromone-3-carboxamide under nucleophilic conditions further illustrates the chemical versatility of carboxamide derivatives. The study of reactions with various nucleophiles, leading to the production of chromane-2,4-diones and other heterocyclic compounds, highlights the potential of carboxamide derivatives in generating a diverse array of biologically relevant molecules (Ibrahim, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-hydroxyimino-6-methoxy-3,4-dihydrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-13-6-7-15-10(8-13)9-14(17(20-22)24-15)16(21)19-12-4-2-11(18)3-5-12/h2-8,14,22H,9H2,1H3,(H,19,21)/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKODFGIEPSNKT-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NO)C(C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\O)/C(C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)
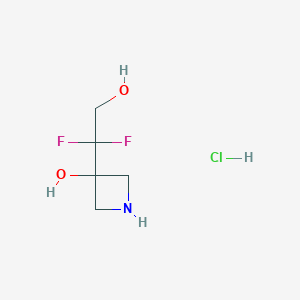
![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)
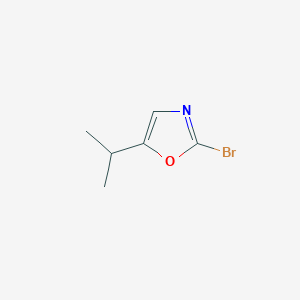

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B3014662.png)
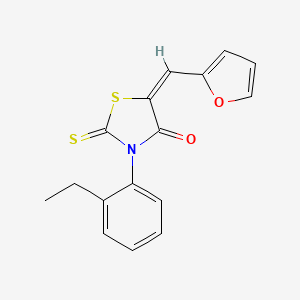
![N-(1-cyano-1,2-dimethylpropyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B3014666.png)

